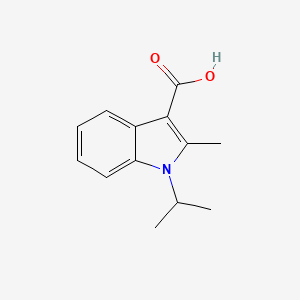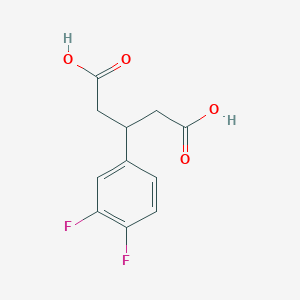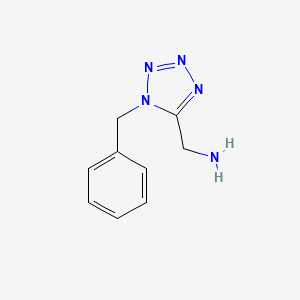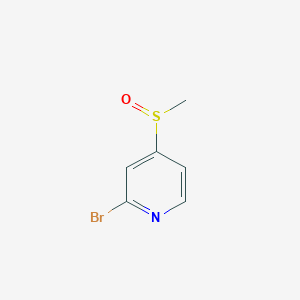
2-(3-Pyrrolidinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Pyrrolidinyl)benzamide is a chemical compound that features a benzamide group attached to a pyrrolidine ringThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s biological activity and pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyrrolidinyl)benzamide typically involves the reaction of benzoyl chloride with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems and reactors ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Pyrrolidinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzamide group.
Reduction: Reduced derivatives of the benzamide group.
Substitution: Substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
2-(3-Pyrrolidinyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(3-Pyrrolidinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-(Pyrrolidin-1-yl)benzamide: Similar structure but with a different position of the pyrrolidine ring.
N-(2-Pyrrolidin-1-ylethyl)benzamide: Contains an ethyl linker between the benzamide and pyrrolidine groups.
3-(Pyrrolidin-1-yl)benzamide: Pyrrolidine ring attached at a different position on the benzamide.
Uniqueness: 2-(3-Pyrrolidinyl)benzamide is unique due to the specific position of the pyrrolidine ring, which can influence its binding affinity and selectivity towards biological targets. This positional difference can lead to variations in biological activity and pharmacological properties, making it a valuable compound for drug discovery and development .
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-pyrrolidin-3-ylbenzamide |
InChI |
InChI=1S/C11H14N2O/c12-11(14)10-4-2-1-3-9(10)8-5-6-13-7-8/h1-4,8,13H,5-7H2,(H2,12,14) |
Clave InChI |
LVCRAXCQXQDZLM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=CC=CC=C2C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]](/img/structure/B8543695.png)





![Pyridin-3-yl [2-(2,6-dichloroanilino)phenyl]acetate](/img/structure/B8543728.png)
![5-[2-(Tert-butoxycarbonylamino)-4-pyridyl]-2-ethyl-4-(3-methylphenyl)-1,3-thiazole](/img/structure/B8543736.png)

